5-Aminoindole hydrochloride
Overview
Description
5-Aminoindole hydrochloride, also known as 5-Indolamine hydrochloride, is a chemical compound with the empirical formula C8H8N2·HCl . It has a molecular weight of 168.62 . It is used in chemical synthesis studies .
Synthesis Analysis
This compound may be synthesized using poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG for the formation of Co–N-C electrocatalysts . The synthesis of PIn-5-NH2 nanoparticles is based on a self-templated method since the In-5-NH2 monomer with amphiphilic structures can form micelles by self-assembly in an aqueous solution .Molecular Structure Analysis
The molecular formula of this compound is C8H8N2·HCl . The SMILES string representation is Cl[H].Nc1ccc2[nH]ccc2c1 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is sensitive to light and air . It has a melting point of 131.0 to 135.0 °C . It is soluble in methanol .Scientific Research Applications
Corrosion Inhibition
5-Aminoindole (AI) has been investigated for its role as a corrosion inhibitor, particularly for mild steel in sulfuric acid environments. Moretti et al. (1996) found that AI exhibits a significant inhibitory effect on the anodic process of corrosion, suggesting its potential as an efficient inhibitor in acidic media. The study utilized techniques like Contact Electric Resistance (CER) to study the interaction of AI with metal surfaces, demonstrating its protective qualities against corrosion at certain concentrations (Moretti, Quartarone, Tassan, & Zlngales, 1996).
Electrocatalysis and Fuel Cells
Research by Yue et al. (2013) explored the use of graphene–poly(5-aminoindole) composite film as a support for platinum catalysts in methanol electrooxidation in an alkaline medium. This study highlighted the significant improvement in catalytic activity and stability when using this composite, suggesting a promising application in direct alcohol fuel cells (Yue, Zhang, Wang, Du, Yang, & Xu, 2013).
Organic Synthesis and Chemical Reactions
Verma et al. (2014) described the base-mediated chemo- and stereoselective addition of 5-aminoindole onto alkynes. Their findings offer insights into efficient methods for synthesizing a variety of enamines of 5-aminoindole, highlighting its utility in organic synthesis and its potential for further structural and biological activity assessments (Verma, Patel, Joshi, Likhar, Tiwari, & Parang, 2014).
Surface Coating and Material Science
Düdükcü and Avci (2016) investigated poly-5-aminoindole (P5AIn) as a coating for stainless steel. Their research demonstrated the polymer's ability to adhere to the stainless steel surface and inhibit corrosion, suggesting its application in material science for enhancing the durability and longevity of metals in corrosive environments (Düdükcü & Avci, 2016).
Spectroscopy and Material Analysis
Arjunan, Puviarasan, and Mohan (2006) conducted Fourier transform infrared (FT-IR) and Raman spectral investigations of 5-aminoindole. Their work offers detailed insights into the molecular structure and behavior of 5-aminoindole, which is essential for material analysis and characterization (Arjunan, Puviarasan, & Mohan, 2006).
Polymerization and Mechanical Properties
Xu et al. (2021) studied the effect of 5-aminoindole on the polymerization behaviors and mechanical properties of poly(aldehyde functional benzoxazine). Their research suggests that 5-aminoindole can significantly enhance the mechanical properties of polybenzoxazine resins, offering a new method to improve the performance of such materials (Xu, Li, Yang, Liu, He, Yang, & Li, 2021).
Safety and Hazards
Future Directions
While there is limited information on the future directions of 5-Aminoindole hydrochloride, it is known to be used in chemical synthesis studies . It has been studied for use in the formation of Co–N-C electrocatalysts .
Relevant Papers One relevant paper discusses the use of poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG for the formation of Co–N-C electrocatalysts . Another paper discusses the biological potential of indole derivatives .
Mechanism of Action
Target of Action
5-Aminoindole hydrochloride is a chemical compound used in various chemical synthesis studies
Mode of Action
It’s often used as a reactant in the preparation of various compounds . The interaction of this compound with its targets and the resulting changes are subject to the specific chemical reactions it’s involved in.
Biochemical Pathways
It’s known to be used in the synthesis of various compounds, including smac mimetics, cytotoxic and antimitotic agents, and insulin-like growth factor 1 receptor inhibitors . The downstream effects of these pathways would depend on the specific compounds synthesized.
Result of Action
As a reactant in chemical synthesis, its effects would be dependent on the specific compounds it’s used to synthesize .
Action Environment
Like many chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
5-Aminoindole hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP . Additionally, it has shown interactions with insulin-like growth factor 1 receptor inhibitors and factor Xa inhibitors . These interactions are crucial as they can influence various biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with the Hedgehog pathway, which is essential for cell differentiation and proliferation . Moreover, its role in inhibiting receptor tyrosine kinase with antiangiogenic effects highlights its potential in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Understanding the dosage threshold is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase . These interactions influence metabolic flux and metabolite levels, affecting the overall metabolic state of the cell. Additionally, it plays a role in the biosynthesis of tetrapyrrole compounds, which are essential for various cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
1H-indol-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIFWIECZRIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-92-8 | |
Record name | 5-Aminoindole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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